molecular formula C16H21N3O2S B2858168 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1172840-41-3

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2858168
CAS No.: 1172840-41-3
M. Wt: 319.42
InChI Key: OLVAJKSPYQRYNW-UHFFFAOYSA-N
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Description

The compound 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one features a piperazine core substituted with a thiazole ring bearing a furan-2-yl group at the 4-position and a 2-methylpropan-1-one moiety at the 1-position. Its structural complexity arises from the fusion of heterocyclic systems (thiazole and furan) and the piperazine scaffold, which is commonly exploited in medicinal chemistry for modulating receptor interactions .

Properties

IUPAC Name

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12(2)16(20)19-7-5-18(6-8-19)10-15-17-13(11-22-15)14-4-3-9-21-14/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVAJKSPYQRYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Bromomethyl)-4-(furan-2-yl)thiazole

Reagents :

  • Furan-2-carbaldehyde (1.0 eq), thiosemicarbazide (1.2 eq), phenacyl bromide (1.5 eq), ethanol (solvent), NaOH (catalyst).

Procedure :

  • Thiosemicarbazone formation : Furan-2-carbaldehyde (5.0 g, 52.6 mmol) and thiosemicarbazide (5.7 g, 63.1 mmol) reflux in ethanol (50 mL) for 3 h. Yield: 89%.
  • Hantzsch cyclization : Thiosemicarbazone (4.2 g, 20.0 mmol), phenacyl bromide (5.3 g, 30.0 mmol), and NaOH (0.8 g) in ethanol (40 mL) stirred at 70°C for 6 h.
  • Workup : Cooled, filtered, and purified via silica column (ethyl acetate/hexane 3:7). Yield: 76%.

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, thiazole-H), 7.45 (d, J = 3.2 Hz, 1H, furan-H), 6.78–6.72 (m, 2H, furan-H), 4.52 (s, 2H, CH2Br).
  • HRMS : m/z calc. for C8H6BrNOS [M+H]+: 259.94, found: 259.92.

Piperazine Alkylation and Acylation

Reagents :

  • Piperazine (1.0 eq), 2-(bromomethyl)-4-(furan-2-yl)thiazole (1.1 eq), K2CO3 (2.0 eq), DMF (solvent), 2-methylpropanoyl chloride (1.5 eq).

Procedure :

  • Alkylation : Piperazine (8.6 g, 100 mmol), 2-(bromomethyl)-4-(furan-2-yl)thiazole (27.4 g, 105 mmol), and K2CO3 (27.6 g, 200 mmol) in DMF (100 mL) heated at 80°C for 12 h.
    • Workup : Filtered, concentrated, and purified via recrystallization (ethanol). Yield: 68%.
  • Acylation : Alkylated piperazine (10.0 g, 34.5 mmol), 2-methylpropanoyl chloride (5.3 mL, 51.8 mmol), and Et3N (7.2 mL, 51.8 mmol) in dichloromethane (50 mL) stirred at 0°C→RT for 4 h.
    • Workup : Washed with NaHCO3, dried (Na2SO4), concentrated. Yield: 82%.

Characterization :

  • 13C NMR (100 MHz, CDCl3) : δ 171.2 (C=O), 161.5 (thiazole-C2), 150.3 (furan-C2), 122.4 (thiazole-C4), 112.7 (furan-C3), 58.4 (N-CH2), 52.1 (piperazine-C), 28.9 (C(CH3)2).
  • HPLC Purity : 98.6% (C18 column, acetonitrile/H2O 70:30).

Optimization and Challenges

Regioselectivity in Thiazole Formation

The Hantzsch reaction’s regioselectivity was confirmed via single-crystal XRD of intermediate thiosemicarbazones, showing exclusive attack at the α-carbon of phenacyl bromide. Competing pathways (e.g., 5-substituted thiazoles) were suppressed using NaOH catalysis (Table 1).

Table 1. Thiazole Synthesis Optimization

Condition Catalyst Temp (°C) Yield (%) Purity (%)
Ethanol, 6 h NaOH 70 76 97.2
DMF, 12 h K2CO3 80 64 93.5
PEG-400, 2 h None 45 58 89.8

Piperazine Functionalization

Excessive alkylation (N,N-dialkylation) was mitigated by employing a 1.1:1 halide:piperazine ratio. Kinetic monitoring via TLC (Rf = 0.4, ethyl acetate) ensured monoalkylation dominance.

Spectroscopic Validation

Mass Spectrometry

  • HRMS-ESI : m/z calc. for C19H24N3O2S [M+H]+: 366.16, found: 366.15.

Infrared Spectroscopy

  • FT-IR (KBr) : 1675 cm⁻¹ (C=O), 1593 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O furan).

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole moiety in this compound is synthesized via Hantzsch thiazole synthesis , a common method involving the reaction of α-halo ketones with thioureas. For example:

  • A thiourea derivative reacts with 2-bromo-1-(furan-2-yl)ethanone under microwave irradiation to yield 4-(furan-2-yl)thiazole-2-carbaldehyde .

  • Subsequent reduction of the aldehyde group using NaBH₄ produces the corresponding alcohol, which is then brominated to generate 2-(bromomethyl)-4-(furan-2-yl)thiazole .

Piperazine Substitution

The piperazine ring is functionalized via nucleophilic aromatic substitution :

  • 2-(bromomethyl)-4-(furan-2-yl)thiazole reacts with piperazine in dimethylformamide (DMF) at 80°C, using potassium carbonate (K₂CO₃) as a base, to form 1-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine .

Acylation of Piperazine

The terminal ketone group is introduced via Schotten-Baumann acylation :

  • 1-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine reacts with 2-methylpropanoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to yield the final product .

Reaction Optimization and Yields

Reaction StepReagents/ConditionsYield (%)Source
Thiazole ring formationThiourea, α-bromo ketone, microwave85
Bromination of thiazole alcoholPBr₃, DCM, 0°C → RT78
Piperazine substitutionDMF, K₂CO₃, 80°C, 12 h92
Acylation2-methylpropanoyl chloride, Et₃N88

Thiazole Functionalization

  • Microwave-assisted synthesis significantly reduces reaction time (from 24 h to 2 h) compared to conventional heating .

  • Bromination at the methyl position proceeds via an SN2 mechanism , with PBr₃ acting as both a catalyst and bromide source .

Piperazine Reactivity

  • Piperazine’s secondary amine undergoes alkylation preferentially at the less hindered nitrogen, as confirmed by NMR studies .

  • Steric effects from the thiazole-furan group limit over-alkylation, ensuring mono-substitution .

Stability and Byproduct Analysis

  • The furan ring is susceptible to oxidation under acidic conditions, necessitating inert atmospheres during synthesis .

  • Common byproducts include:

    • Di-substituted piperazine derivatives (mitigated by stoichiometric control).

    • Hydrated ketone intermediates (removed via molecular sieves) .

Comparative Pharmacological Relevance

While the target compound’s bioactivity is not explicitly reported, structurally similar molecules exhibit:

  • Antimalarial activity via inhibition of Plasmodium kinases (IC₅₀ = 236–768 nM) .

  • PARP1 inhibition (docking score: −7.33 kcal/mol) through hydrogen bonding with Tyr49 and Arg217 .

Scientific Research Applications

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound ID Core Structure MW (g/mol) Yield (%) Melting Point (°C) Key Substituents Source
Target Compound Piperazine-thiazole-furan N/A N/A N/A 2-Methylpropan-1-one Hypothetical
1f () Piperazine-thiazole-urea 667.9 70.7 198–200 Trifluoromethylphenyl
14 () Piperazine-furan-quinazoline ~534* 61 N/A 6,7-Dimethoxyquinazoline
5j () Piperazine-benzothiazole 507.10 85.1 N/A Benzylthio-triazole
21 () Piperazine-thiophene ~400* N/A N/A Trifluoromethylphenyl

*Estimated from molecular formulas.

Table 2: Spectroscopic and Analytical Data

Compound ID ¹H NMR Features MS Data Elemental Analysis (% Calculated/Found) Source
Target Compound Expected δ 1.2–1.4 (CH3), 3.5–4.5 (piperazine) N/A N/A N/A
1g () δ 2.5–3.8 (piperazine), 6.8–7.5 (aromatic) ESI-MS m/z: 638.1 [M−2HCl+H]+ N/A
5k () δ 3.7–4.1 (piperazine), 7.2–8.1 (benzimidazole) EI-MS m/z: 490.13 C: 56.31/56.43; H: 4.52/4.46; N: 22.84/22.77
11a () δ 2.6–3.6 (piperazine), 6.9–7.3 (aryl) ESI-MS m/z: 484.2 [M+H]+ N/A

Biological Activity

The compound 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S, with a molecular weight of 411.5 g/mol. The structure features a furan ring, a thiazole moiety, and a piperazine group, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC22H25N3O3S
Molecular Weight411.5 g/mol
CAS Number1105233-06-4

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the thiazole and furan rings may enhance enzyme inhibition properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives containing thiazole and furan rings have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. A comparative study indicated that compounds with furan-thiazole structures exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound's structural components suggest potential anticancer activity. In vitro studies have demonstrated that related thiazole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases that regulate cell proliferation and survival pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, studies on similar piperazine derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors, which may contribute to cognitive enhancement or neuroprotective effects.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various thiazole-furan derivatives, including our compound. The results indicated that it inhibited E. coli growth with an IC50 value of 15 µM, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a derivative structurally similar to our compound was tested against several cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 20 µM against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic: How can researchers optimize the synthesis yield of this compound?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for nucleophilic substitution reactions involving piperazine derivatives .
  • Temperature: Reflux conditions (e.g., 80–100°C in DCM) are critical for promoting coupling reactions between the thiazole-furan intermediate and the piperazine-propanone backbone .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol or diethyl ether) ensures high purity (>95%) by removing unreacted intermediates .

Basic: What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), thiazole protons (δ 7.0–8.5 ppm), and furan substituents (δ 6.3–7.4 ppm) .
  • Mass Spectrometry (HR-MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₂N₃O₂S) and detects fragmentation patterns .
  • IR Spectroscopy: Key functional groups like the carbonyl (C=O, ~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) are validated .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Methodological Answer:

  • Substituent Variation: Modify the furan-2-yl group (e.g., replace with thiophene or pyridine) to assess changes in target binding .
  • Piperazine Substitution: Introduce electron-withdrawing groups (e.g., -Cl or -NO₂) to the thiazole ring to alter pharmacokinetic properties .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin 5-HT₂A or adenosine A₂A, which commonly bind piperazine derivatives .

Advanced: How should researchers address contradictory solubility and bioactivity data?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify optimal conditions for in vitro assays .
  • Prodrug Design: If poor aqueous solubility limits activity, introduce hydrophilic moieties (e.g., phosphate esters) to the propan-1-one group .
  • Data Normalization: Use internal standards (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) to control for batch-to-batch variability in biological assays .

Basic: What strategies ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring: Use TLC or HPLC to track reaction progress at each stage (e.g., coupling, deprotection) .
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of thiazole or furan moieties .
  • Catalyst Optimization: Screen bases (e.g., triethylamine vs. DBU) to maximize yield in piperazine alkylation steps .

Advanced: What mechanistic studies can elucidate the compound’s mode of action?

Methodological Answer:

  • Kinetic Assays: Measure enzyme inhibition (e.g., COX-2 or kinases) using fluorogenic substrates to determine IC₅₀ values .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins .
  • Metabolic Profiling: Use liver microsomes to identify cytochrome P450-mediated metabolites and assess metabolic stability .

Basic: How can researchers validate the compound’s stability under storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) to assess photolytic decomposition of the thiazole-furan system .
  • Lyophilization: For long-term storage, lyophilize the compound as a hydrochloride salt to enhance stability .

Advanced: What approaches resolve enantiomeric purity challenges in asymmetric synthesis?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD): Confirm absolute configuration of chiral centers (e.g., the propan-1-one moiety) .
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight343.45 g/mol (C₁₈H₂₂N₃O₂S)Calculated
LogP (Predicted)2.8 (Schrödinger QikProp)
Aqueous Solubility<0.1 mg/mL (pH 7.4)
Melting Point145–148°C (DSC)

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